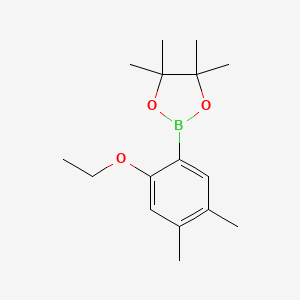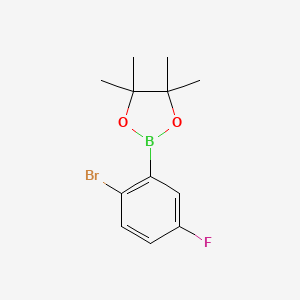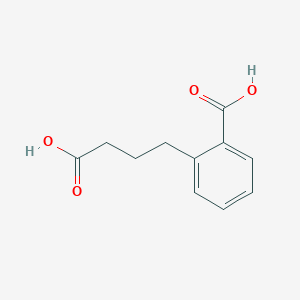
Fmoc-D-Cys(Npys)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-D-Cys(Npys)-OH” is a derivative of the amino acid cysteine, which has been modified for use in peptide synthesis. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group . The “D-Cys” part refers to the D-enantiomer of cysteine, an amino acid. The “Npys” and “OH” parts are not clear from the information available, but they likely refer to other modifications or protecting groups .
Synthesis Analysis
The synthesis of such compounds typically involves the use of protecting group strategies, which are paramount in synthetic chemistry . These strategies are extensively used in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .Chemical Reactions Analysis
In the context of peptide synthesis, the key reactions involving “this compound” would likely be the coupling (amide bond formation) and deprotection reactions . The exact reactions would depend on the specific structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. In general, amino acid derivatives used in peptide synthesis are solid at room temperature and are soluble in common organic solvents .Mécanisme D'action
Target of Action
Fmoc-D-Cys(Npys)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides and proteins. The compound plays a crucial role in the protection and subsequent deprotection of cysteine, a key amino acid in many bioactive peptides and proteins .
Mode of Action
This compound operates by protecting the thiol group of cysteine during peptide synthesis . This protection is crucial to prevent unwanted side reactions during the synthesis process. The compound’s interaction with its targets results in the formation of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL) .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of complex disulfide-rich peptides and proteins . The compound facilitates this process by enabling the direct Fmoc-based solid phase synthesis of peptide a-thioesters . The downstream effects include the successful synthesis of long, naturally-occurring, cysteine-rich peptide sequences .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the successful synthesis of complex peptides and proteins. By protecting the cysteine residues during synthesis, this compound allows for the creation of peptides with correct disulfide bonding and structure, which is crucial for their biological activity .
Action Environment
The action, efficacy, and stability of this compound are influenced by the conditions of the peptide synthesis process. Factors such as pH, temperature, and the presence of other reactants can affect the compound’s performance . For instance, the compound’s ability to form peptide a-thioesters via an amide-to-thioester rearrangement is optimal at neutral pH .
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-D-Cys(Npys)-OH is a versatile reagent that can be used for a variety of applications, including peptide synthesis, peptide modification, and peptide isolation. It is relatively easy to handle and store, and can be used in a variety of lab experiments. However, it is a relatively expensive reagent and is not suitable for large-scale production.
Orientations Futures
The use of Fmoc-D-Cys(Npys)-OH in peptide synthesis has enabled the production of peptides with novel structures and properties. In the future, this compound may be used to synthesize peptides with improved properties, such as increased stability, enhanced solubility, and improved bioavailability. In addition, this compound may be used in the development of peptide-based drugs and biologics, as well as in the study of protein-protein interactions. Finally, this compound may be used in the development of novel peptide-based materials.
Méthodes De Synthèse
Fmoc-D-Cys(Npys)-OH is synthesized using a two-step reaction involving the condensation of N-Fmoc-D-cysteine and pyrrolidone-2-carboxylic acid. In the first step, N-Fmoc-D-cysteine is reacted with pyrrolidone-2-carboxylic acid in the presence of an appropriate base to form an amide bond. The resulting product is then reacted with sodium borohydride to form the desired this compound.
Applications De Recherche Scientifique
Fmoc-D-Cys(Npys)-OH has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and peptide-based drugs, as well as in the development of peptide-based biologics. In addition, this compound has been used in the study of protein-protein interactions and in the development of novel peptide-based materials.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHHIXLTDNIII-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)